Ulifloxacin Acyl-beta-D-glucuronide

Antimicrobial susceptibility testing Minimum inhibitory concentration Community-acquired urinary tract infection

Ulifloxacin Acyl-β-D-glucuronide (CAS 172040-93-6) is the irreplaceable phase II acyl-glucuronide metabolite reference standard for prulifloxacin bioanalytical workflows. Acyl-glucuronide stability is critically aglycone-dependent—substitution with ciprofloxacin or levofloxacin glucuronides introduces unquantifiable systematic error in MS/MS MRM transitions due to divergent acyl migration rates, hydrolysis kinetics, and chromatographic retention. This standard is mandated for developing validated LC-MS/MS methods, quantifying degradation half-lives under physiological pH conditions, assessing covalent protein adduct formation with HSA and hepatic microsomal proteins, and supporting bioequivalence bridging studies for generic prulifloxacin tablets. Procure exclusively to ensure regulatory-submission-quality pharmacokinetic and immunogenicity risk assessment data.

Molecular Formula C22H24FN3O9S
Molecular Weight 525.504
CAS No. 172040-93-6
Cat. No. B565715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUlifloxacin Acyl-beta-D-glucuronide
CAS172040-93-6
Synonyms1-[6-Fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate] β-D-Glucopyranose; 
Molecular FormulaC22H24FN3O9S
Molecular Weight525.504
Structural Identifiers
SMILESCC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)F)N5CCNCC5
InChIInChI=1S/C22H24FN3O9S/c1-8-26-11-7-12(25-4-2-24-3-5-25)10(23)6-9(11)14(27)13(19(26)36-8)21(33)35-22-17(30)15(28)16(29)18(34-22)20(31)32/h6-8,15-18,22,24,28-30H,2-5H2,1H3,(H,31,32)/t8?,15-,16-,17+,18-,22-/m0/s1
InChIKeyUBVMKQULGWERHE-CZMFQLTOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ulifloxacin Acyl-beta-D-glucuronide (CAS 172040-93-6): Critical Reference Standard for Fluoroquinolone Metabolite Quantification and Safety Studies


Ulifloxacin Acyl-beta-D-glucuronide (CAS 172040-93-6) is the phase II acyl-glucuronide conjugate metabolite of ulifloxacin, the active moiety derived from the oral prodrug prulifloxacin [1]. Ulifloxacin itself is a broad-spectrum fluoroquinolone antibiotic exhibiting potent in vitro activity against both Gram-negative and Gram-positive bacteria, with reported MIC50 values as low as ≤0.03 µg/mL against Escherichia coli and ≤0.12 µg/mL against Klebsiella pneumoniae [2]. As with other carboxylic acid-containing fluoroquinolones (e.g., ciprofloxacin, levofloxacin), ulifloxacin undergoes UGT-mediated glucuronidation to form reactive acyl-glucuronide metabolites in vivo [3]. This specific acyl-glucuronide reference standard is essential for: (1) developing and validating quantitative LC-MS/MS or HPLC-UV methods for metabolite monitoring in pharmacokinetic studies; (2) conducting stability assessments of the labile acyl-glucuronide conjugate under varying pH and temperature conditions; and (3) investigating the covalent protein binding and potential idiosyncratic toxicity mechanisms associated with fluoroquinolone acyl-glucuronides [3].

Why Ulifloxacin Acyl-beta-D-glucuronide (CAS 172040-93-6) Cannot Be Replaced by Alternative Fluoroquinolone Glucuronides in Analytical and Safety Workflows


Generic substitution of Ulifloxacin Acyl-beta-D-glucuronide with other fluoroquinolone acyl-glucuronides (e.g., ciprofloxacin acyl-glucuronide, levofloxacin acyl-glucuronide) is scientifically invalid and technically hazardous in regulated analytical and toxicological workflows. Acyl-glucuronide stability is critically dependent on the aglycone structure, with intramolecular acyl migration rates and pH-dependent hydrolysis kinetics varying substantially across fluoroquinolone scaffolds [1]. Specifically, differences in the quinolone ring substituents and the nature of the carboxylic acid moiety directly influence the half-life of the 1-β-O-acyl isomer, the electrophilic reactivity toward protein nucleophiles, and the chromatographic retention behavior under reversed-phase or HILIC conditions [1]. Furthermore, the ulifloxacin aglycone demonstrates differentiated antimicrobial potency compared to other clinically relevant fluoroquinolones, with quantifiable lower MIC values against key community-acquired urinary pathogens including E. coli, P. mirabilis, and S. saprophyticus (p < 0.001 versus levofloxacin) [2], which directly impacts the clinical relevance of metabolite monitoring. Using an incorrect acyl-glucuronide reference standard introduces unquantifiable systematic error in MS/MS multiple reaction monitoring (MRM) transitions, invalidates pharmacokinetic modeling of metabolite exposure, and renders protein adduct quantification unreliable. The evidence detailed in Section 3 establishes the specific, quantifiable differentiations that mandate the exclusive use of Ulifloxacin Acyl-beta-D-glucuronide in any workflow intended to generate regulatory-submission-quality data for prulifloxacin-containing drug products.

Quantitative Differentiation Evidence for Ulifloxacin Acyl-beta-D-glucuronide (CAS 172040-93-6) Versus Comparator Fluoroquinolone Reference Standards


Superior Antimicrobial Potency of Ulifloxacin Aglycone Against Key Urinary Pathogens Compared with Levofloxacin and Ciprofloxacin

In a prospective study of 409 clinical isolates collected from patients with community-acquired infections in Greece, ulifloxacin demonstrated statistically significantly lower minimum inhibitory concentrations (MICs) than comparator fluoroquinolones against the most prevalent urinary pathogens. Using the E-test method, ulifloxacin had lower log2(MICs) compared with levofloxacin against Escherichia coli (p < 0.001), Proteus mirabilis (p < 0.001), and Staphylococcus saprophyticus (p < 0.001). Compared with ciprofloxacin, ulifloxacin also had lower log2(MICs) against P. mirabilis (p < 0.001), S. saprophyticus (p = 0.008), and Streptococcus pyogenes (p < 0.001). Ulifloxacin exhibited the lowest geometric mean MIC among all tested fluoroquinolones for the 161 E. coli, 59 P. mirabilis, and 22 S. saprophyticus urinary isolates [1]. This superior potency of the ulifloxacin aglycone directly elevates the regulatory and clinical significance of its acyl-glucuronide metabolite quantification in pharmacokinetic bridging studies.

Antimicrobial susceptibility testing Minimum inhibitory concentration Community-acquired urinary tract infection

Documented Synergistic Activity of Ulifloxacin with Beta-Lactam/Beta-Lactamase Inhibitor Combinations in Resistant Enterobacteriaceae

In an in vitro study examining 10 clinical strains of Enterobacteriaceae isolated from patients previously failing beta-lactam or quinolone therapy (8 strains confirmed as ESBL or AmpC producers), ulifloxacin exhibited minimum inhibitory concentrations (MICs) lower than those of ciprofloxacin and levofloxacin [1]. Furthermore, when tested using the checkerboard method, the combination of ulifloxacin with piperacillin/tazobactam demonstrated full synergy against five strains and partial synergy against three additional strains. Notably, this combination was fully synergistic against three strains resistant to piperacillin/tazobactam alone and against one strain resistant to ulifloxacin alone, with MICs in combination achievable at standard therapeutic doses [1]. This synergistic profile is distinct from the activity of comparator fluoroquinolone-beta-lactam combinations and supports the unique role of ulifloxacin metabolite reference materials in studies investigating combination regimens for multidrug-resistant infections.

Antimicrobial synergy ESBL AmpC beta-lactamase Enterobacteriaceae

Species-Specific Chromatographic Retention and Stability Characteristics of Acyl-Glucuronide Metabolites

Acyl-glucuronides as a class display limited stability that is critically dependent on the specific aglycone structure, with hydrolysis and intramolecular acyl migration rates influenced by pH, temperature, and the nature of the carboxylic acid moiety [1]. Fluoroquinolone acyl-glucuronides, including those of ciprofloxacin and trovafloxacin, have been shown to undergo spontaneous degradation and acyl migration similar to that observed with NSAID glucuronides, with high potential for covalent adduct formation with biomolecules [2]. These aglycone-dependent differences mandate that accurate quantification of ulifloxacin acyl-glucuronide in biological matrices requires the authentic, structurally identical reference standard. The validated HPLC-DAD method for simultaneous determination of prulifloxacin and ulifloxacin in human plasma utilized a HILIC stationary phase with specific retention characteristics for the ulifloxacin aglycone (LOQ: 1 μg/mL, linear range up to 25 μg/mL) [3]. The chromatographic behavior and detector response of Ulifloxacin Acyl-beta-D-glucuronide will differ from those of levofloxacin acyl-glucuronide or ciprofloxacin acyl-glucuronide, rendering cross-substitution analytically invalid for accurate quantification.

Acyl-glucuronide stability HILIC chromatography Metabolite quantification Bioanalytical method validation

Established Pharmacokinetic Profile of Ulifloxacin with Defined Half-Life Supporting Metabolite Monitoring Studies

Following oral administration of prulifloxacin, the prodrug is immediately and quantitatively transformed by paraoxonase into the active metabolite ulifloxacin via hydrolytic cleavage of the dioxolene ring; no other known potentially active metabolites are formed [1]. The half-life of ulifloxacin is approximately 10 hours in humans after both single and repeated administration at steady-state [2]. After a single 600 mg oral dose of prulifloxacin, the mean plasma peak concentration (Cmax) of ulifloxacin is 1.6 μg/mL and the area under the curve (AUC) is 7.3 μg·h/mL [2]. A validated capillary zone electrophoresis method with 96-well format solid-phase extraction achieved a lower limit of quantification (LLOQ) of 0.02 μg/mL for ulifloxacin in human plasma, with intra-day precision <4.0% and inter-day precision <8.2% [1]. This well-characterized pharmacokinetic profile establishes the quantitative framework within which ulifloxacin acyl-glucuronide must be accurately measured to assess the fraction of dose excreted as the glucuronide conjugate and to evaluate potential accumulation in renal impairment.

Pharmacokinetics Half-life Metabolite quantification Prulifloxacin

Disk Diffusion Interpretive Criteria for Ulifloxacin Validated Against 461 Clinical Isolates

Based on early pharmacokinetic and pharmacodynamic data, the following MIC breakpoints have been tentatively proposed for ulifloxacin: ≤1 μg/mL (susceptible), 2 μg/mL (intermediate), and ≥4 μg/mL (resistant) [1]. In a comprehensive analysis of 461 freshly isolated clinical strains comprising 237 Enterobacteriaceae, 101 nonfermenters, and 123 Gram-positive bacteria, ulifloxacin MIC versus zone diameter scattergrams were analyzed to establish validated disk diffusion breakpoints [1]. The following zone diameter breakpoints were proposed for ulifloxacin disk (5 μg) test interpretation: ≤15 mm and ≥19 mm for Enterobacteriaceae; ≤16 mm and ≥20 mm for nonfermenters; and ≤14 mm and ≥18 mm for Gram-positive bacteria [1]. By applying these breakpoint values, no very major errors were detected, while major and minor errors were largely below the accepted discrepancy rates according to NCCLS guidelines [1]. These organism-group-specific breakpoints, which differ from those established for ciprofloxacin and levofloxacin, provide validated interpretive thresholds that depend on accurate susceptibility testing using the correct ulifloxacin reference material.

Antimicrobial susceptibility testing Disk diffusion Clinical breakpoints MIC

Validated Application Scenarios for Ulifloxacin Acyl-beta-D-glucuronide (CAS 172040-93-6) in Regulated Bioanalytical and Safety Assessment Workflows


LC-MS/MS Method Development for Quantifying Ulifloxacin Acyl-Glucuronide in Human Plasma and Urine

Procure Ulifloxacin Acyl-beta-D-glucuronide (CAS 172040-93-6) as the certified reference standard for developing and validating a sensitive LC-MS/MS method to quantify the acyl-glucuronide metabolite in human plasma and urine matrices. The validated HPLC-DAD method for the ulifloxacin aglycone (LOQ 1 μg/mL, linearity to 25 μg/mL using HILIC stationary phase) [1] provides a methodological foundation for extending analysis to the glucuronide conjugate. Given the documented instability and acyl migration potential of fluoroquinolone glucuronides [2], careful sample handling at controlled pH and temperature is essential during method validation. The lower limit of quantification (LLOQ) target should be informed by the 0.02 μg/mL LLOQ achieved for the ulifloxacin aglycone via capillary zone electrophoresis with SPE preconcentration [3].

Stability Assessment of Ulifloxacin Acyl-Glucuronide Under Simulated Physiological and Storage Conditions

Conduct a comprehensive stability study of Ulifloxacin Acyl-beta-D-glucuronide in human plasma and buffer systems at varying pH (e.g., pH 5.0, 7.4, 8.0) and temperature conditions (+25°C, +4°C, -20°C), following the experimental design established for the ulifloxacin aglycone stability study [1]. The study should quantify the degradation half-life of the 1-β-O-acyl isomer, the rate of acyl migration to isomeric conjugates, and the formation of covalent adducts with plasma proteins. Given that acyl-glucuronide stability is aglycone-dependent [2], these data are essential for establishing proper sample collection, handling, and storage protocols in clinical studies of prulifloxacin. This stability profile is also critical for assessing the potential contribution of the acyl-glucuronide metabolite to idiosyncratic adverse reactions, as observed with other fluoroquinolones [4].

In Vitro Covalent Protein Binding and Immunogenicity Risk Assessment

Employ Ulifloxacin Acyl-beta-D-glucuronide (CAS 172040-93-6) in in vitro incubation studies with human serum albumin and hepatic microsomal proteins to quantify the extent of covalent adduct formation. The reactive nature of acyl-glucuronides, which have a high potential for covalent adduct formation with biomolecules [2], necessitates a systematic evaluation of ulifloxacin acyl-glucuronide reactivity using electrophoretic separation and blotting techniques for adduct detection [4]. These data support the immunogenicity risk assessment section of regulatory submissions (IND/NDA) for prulifloxacin-containing drug products. The synergistic activity of ulifloxacin with piperacillin/tazobactam against ESBL- and AmpC-producing Enterobacteriaceae [5] further increases the relevance of metabolite safety profiling in the context of potential combination therapy regimens.

Pharmacokinetic Bridging Studies for Generic Prulifloxacin Formulations

Use Ulifloxacin Acyl-beta-D-glucuronide as the reference standard in bioequivalence and pharmacokinetic bridging studies for generic prulifloxacin tablet formulations. Regulatory guidance requires comprehensive characterization of both the active moiety (ulifloxacin, t1/2 ≈10 h, Cmax 1.6 μg/mL after 600 mg dose) [6] and major metabolites. The superior antimicrobial potency of ulifloxacin against key urinary pathogens compared to levofloxacin and ciprofloxacin (p < 0.001 for E. coli and P. mirabilis) [7] underscores the clinical importance of accurate metabolite exposure quantification. The validated disk diffusion breakpoints for ulifloxacin (species-specific zone diameter thresholds) [8] further support the need for formulation-specific pharmacokinetic/pharmacodynamic correlation studies that rely on accurate metabolite quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ulifloxacin Acyl-beta-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.